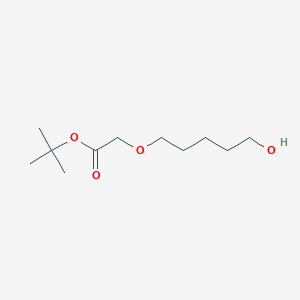
(5-Hydroxypentyloxy)-acetic acid tert-butyl ester
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common name, and CAS number. It may also include the type of compound it is (e.g., ester, alcohol, etc.) and its role or use in industry or research .
Molecular Structure Analysis
This involves examining the compound’s molecular formula, its atomic arrangement, and its 3D structure. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and density) and chemical properties (such as reactivity and stability) .Applications De Recherche Scientifique
Improved Selectivity in tert-Butyloxycarbonyl Group Removal
Bodanszky and Bodanszky (2009) discussed improving the selectivity of tert-butyloxycarbonyl group removal by using trifluoroacetic acid diluted with acetic acid, mitigating the acetylation of hydroxyl groups and formation of tert-butyl esters at free carboxyls. They suggested using phenols to dilute trifluoroacetic acid, enhancing the selectivity of the process and suppressing alkylation of amino acid side chains, making it suitable for partial deprotection in peptide synthesis (Bodanszky & Bodanszky, 2009).
Reversible Chain Transfer in Cationic Copolymerization
Hotta, Kanazawa, and Aoshima (2020) demonstrated the use of tert-butyl esters as chain transfer agents (CTAs) in the cationic copolymerization of vinyl ether and oxirane, offering a pathway for polymer chain end-functionalization. The process involved the reaction of the propagating species with tert-butyl acetate, leading to the formation of a polymer chain with an acetoxy group at one end and a tert-butyl group at the other, highlighting the potential of tert-butyl esters in polymer synthesis (Hotta, Kanazawa, & Aoshima, 2020).
Antimicrobial Activities of tert-Butyl Ester Derivatives
Miyazawa and Hashimoto (2002) explored the antimicrobial and bactericidal activities of various alkyl esters of 2-endo-hydroxy-1,8-cineole. They found that the tert-butyl acetate derivative displayed significant antimicrobial and bactericidal activities against test bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas fluorescens. This suggests the potential of tert-butyl ester derivatives in developing new antimicrobial agents (Miyazawa & Hashimoto, 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 2-(5-hydroxypentoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-11(2,3)15-10(13)9-14-8-6-4-5-7-12/h12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACAVVSSCIDMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxypentyloxy)-acetic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



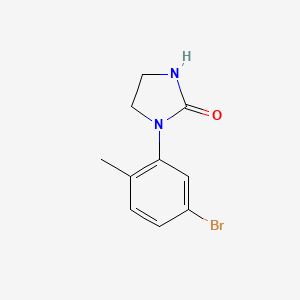
![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine](/img/structure/B1450431.png)
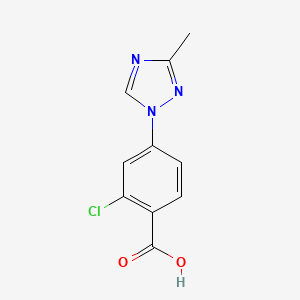
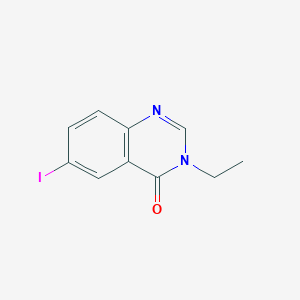

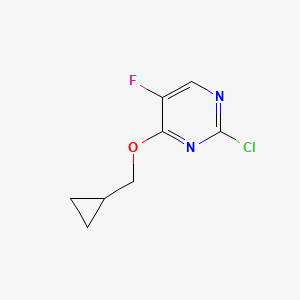
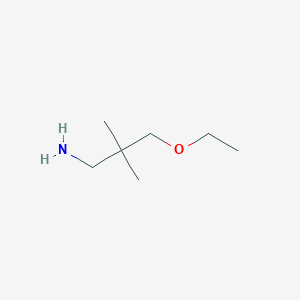
![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)
![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)
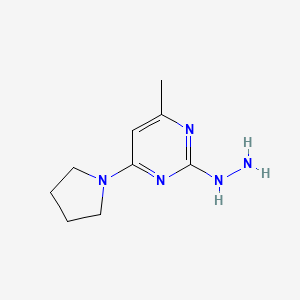
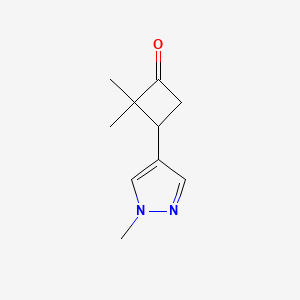

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)
![Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B1450450.png)